2-Methyl-4-heptanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Synthesis

Field: Organic Chemistry

Application: 2-Methyl-4-heptanone is a chemical compound with the formula C8H16O.

Method: The specific methods of synthesis would depend on the desired end product.

Results: The outcomes of the synthesis would depend on the specific reactions involved.

Potential Use as a Solvent

Field: Industrial Chemistry

Method: As a solvent, 2-Methyl-4-heptanone would be used to dissolve other substances during the production process.

Results: The effectiveness of 2-Methyl-4-heptanone as a solvent in these applications is still being researched.

Antifungal Properties

Field: Entomology and Mycology

Application: 2-Methyl-4-heptanone has been found to have antifungal properties. This compound has been evaluated for its effects on diverse groups of fungi, including economically important pathogens of plants and animals.

Method: The specific methods of application would depend on the type of fungus and the context in which the compound is being used.

Results: The results of these studies are still being researched.

Thermophysical Properties

Field: Physical Chemistry

Application: 2-Methyl-4-heptanone has been studied for its thermophysical properties.

Results: The specific results would depend on the conditions under which the measurements were taken.

Use in Paints, Coatings, and Adhesives

Application: 2-Methyl-4-heptanone is often used in paints, coatings, and adhesives for its excellent solvency and fast evaporation rate.

Method: The compound would be mixed with other ingredients to form the paint, coating, or adhesive.

Gas Chromatography

Field: Analytical Chemistry

Application: 2-Methyl-4-heptanone can be used in gas chromatography, a common technique for separating and analyzing compounds.

Method: The compound would be vaporized and carried by an inert gas through a column.

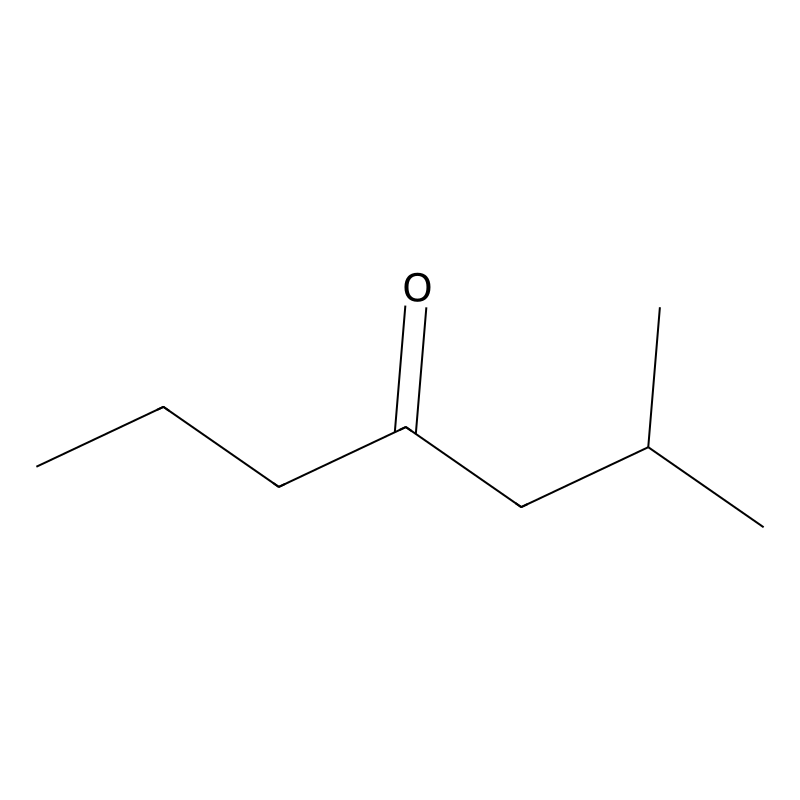

2-Methyl-4-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C₈H₁₆O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The structure of 2-methyl-4-heptanone features a linear carbon chain with a ketone functional group at the fourth carbon atom and a methyl group attached to the second carbon. This configuration imparts both hydrophobic and hydrophilic characteristics to the molecule, making it versatile in various applications .

- Flammability: Expected to be flammable based on its hydrocarbon structure.

- Toxicity: Data not readily available. Ketones with similar structures can have varying degrees of toxicity. It is important to handle the compound with appropriate personal protective equipment (PPE) until specific data is available.

- Reactivity: May react with strong oxidizing agents.

- Nucleophilic Addition: Ketones can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon. For example, reacting with water can yield alcohol derivatives:

- Oxidation: Under strong oxidizing conditions, ketones can be oxidized to form carboxylic acids.

- Aldol Condensation: In the presence of a base catalyst, 2-methyl-4-heptanone may undergo aldol condensation with itself or other similar ketones, forming larger molecules with extended carbon chains .

Several methods exist for synthesizing 2-methyl-4-heptanone:

- Oxidation of 2-Methyl-4-heptanol: This method involves oxidizing the corresponding alcohol using sodium dichromate in dilute sulfuric acid. The reaction typically yields high purity and good yields of the ketone.

- Reaction Example:

- Grignard Reaction: The compound can also be synthesized through Grignard reactions involving appropriate alkyl halides and ketones .

2-Methyl-4-heptanone has diverse applications across various fields:

- Industrial Solvent: It is utilized as a solvent in paints, coatings, and adhesives due to its excellent solvency and fast evaporation rate.

- Analytical Chemistry: The compound serves as a standard in gas chromatography for separating and analyzing organic compounds.

- Biological Research: Its antifungal properties are being explored for potential applications in agriculture and food preservation .

Several compounds share structural similarities with 2-methyl-4-heptanone. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Pentanone | C₅H₁₂O | Shorter carbon chain; less hydrophobic |

| 4-Heptanone | C₇H₁₄O | Similar length; lacks methyl group at position 2 |

| 3-Hexanone | C₆H₁₂O | Intermediate chain length; different structural isomer |

| 2-Pentanone | C₅H₁₀O | Shorter chain; lower boiling point |

Uniqueness of 2-Methyl-4-Heptanone:

The presence of both a methyl group and a longer heptane chain provides unique properties in terms of solubility and volatility compared to these similar compounds. Its distinct structure allows it to serve effectively as both a solvent and an antifungal agent .

The structural and molecular characteristics of 2-methyl-4-heptanone define its chemical behavior and nomenclature.

Molecular Formula and Structural Features

- Molecular formula: $$ \text{C}8\text{H}{16}\text{O} $$

- Molecular weight: 128.21 g/mol

- IUPAC name: 2-methylheptan-4-one

- SMILES notation: $$ \text{CCCC(=O)CC(C)C} $$

- InChIKey: AKRJXOYALOGLHQ-UHFFFAOYSA-N

Synonyms and Registry Identifiers

- Common synonyms: Isobutyl propyl ketone, 4-Heptanone-2-methyl

- CAS Registry Number: 626-33-5

- EC Number: 210-943-1

- PubChem CID: 69378

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling point | 155°C | |

| Density | 0.81 g/cm³ | |

| Refractive index | 1.409–1.411 | |

| LogP (octanol-water) | 2.46 |

Historical Context of Discovery and Early Applications

The synthesis and utilization of 2-methyl-4-heptanone reflect advancements in organic chemistry methodologies.

Early Synthetic Routes

- Grignard reaction: Early syntheses involved the reaction of 1-chloro-2-methylpropane with butanal, followed by oxidation of the intermediate alcohol (2-methyl-4-heptanol) using sodium hypochlorite.

- Catalytic oxidation: Later methods employed nickel/cerium oxide (Ni/CeO₂) catalysts for alcohol coupling, achieving yields up to 86%.

Key Applications

- Pheromone research: Identified as an alarm pheromone in Tapinoma nigerrimum and Tapinoma simrothi ants, triggering defensive behaviors.

- Flavor and fragrance industry: Utilized in formulations for fruity or banana-like notes, though largely supplanted by safer analogs.

Evolution of Industrial Relevance

- 1950s–1970s: Explored as a solvent and intermediate in plasticizer production.

- 1980s–present: Shift toward specialized roles in agrochemicals and niche fragrance components.

Natural Occurrence and Biosynthetic Origins

2-Methyl-4-heptanone occurs in biological systems, though its biosynthetic pathways remain partially characterized.

Natural Sources

| Source Type | Examples | Detection Method | Reference |

|---|---|---|---|

| Plants | Plectranthus glabratus | GC-MS | |

| Animal tissues | Chicken, pork | Mass spectrometry | |

| Microbial metabolism | Bacterial pathways | Enzymatic assays |

Biosynthetic Pathways

- Acetogenin route: Likely derived from acetyl-CoA elongation, followed by ketonization at the C4 position.

- Oxidative decarboxylation: Analogous to 2-heptanone biosynthesis in honeybees, involving β-oxidation of fatty acids.

Ecological Roles

The most direct and widely employed approach to 2-methyl-4-heptanone involves the oxidation of the corresponding secondary alcohol, 2-methyl-4-heptanol [9] . Secondary alcohol oxidation to ketones represents a fundamental transformation in organic chemistry, with several well-established methodologies demonstrating high efficiency and selectivity [16] [20]. The oxidation of 2-methyl-4-heptanol proceeds through the removal of two hydrogen atoms from the secondary alcohol functional group, resulting in the formation of the carbonyl group characteristic of ketones [7] [16].

Sodium Hypochlorite-Mediated Oxidation

Sodium hypochlorite-mediated oxidation represents one of the most practical and economically viable methods for converting 2-methyl-4-heptanol to 2-methyl-4-heptanone [9] [23] [24]. This methodology utilizes sodium hypochlorite, commonly available as household bleach, in combination with acetic acid to achieve the desired oxidation [18] [25]. The reaction proceeds under mild conditions, typically at 0°C, and requires careful temperature control to prevent side reactions and ensure optimal yields [9] [18].

The mechanistic pathway for sodium hypochlorite oxidation involves the formation of hypochlorous acid in situ through the reaction of sodium hypochlorite with acetic acid [6] [18]. The oxidation mechanism begins with the protonation of the alcohol hydroxyl group by hypochlorous acid, converting it to a good leaving group while simultaneously generating the hypochlorite anion [18] [19]. Subsequently, the hypochlorite anion attacks the carbon bearing the protonated hydroxyl group through an SN2-type mechanism, displacing water and forming a chlorohydrin intermediate [18] [19]. The final step involves deprotonation by water, which facilitates the formation of the carbonyl double bond and results in the elimination of chloride ion [18] [19].

Research conducted by de Jong and colleagues demonstrated that sodium hypochlorite oxidation of 2-methyl-4-heptanol yields 2-methyl-4-heptanone in 86% yield under optimized conditions [9]. The reaction conditions involve the dropwise addition of 2.00 g (0.015 mol) of 2-methyl-4-heptanol to a sodium hypochlorite solution, followed by stirring at room temperature and subsequent workup with ether extraction and washing with aqueous sodium hydroxide [9] . This methodology offers several advantages, including the use of inexpensive and readily available reagents, rapid reaction times, and the avoidance of toxic metal-containing wastes [24] [25].

Sodium Dichromate/Sulfuric Acid Oxidation

Sodium dichromate in combination with sulfuric acid represents a classical and highly reliable method for the oxidation of secondary alcohols to ketones [7] [20]. This oxidation system has been extensively studied and documented, providing predictable and reproducible results for the conversion of 2-methyl-4-heptanol to 2-methyl-4-heptanone [17]. The dichromate-based oxidation operates through a well-established mechanism involving chromium(VI) species as the active oxidizing agent [7] [20].

The oxidation mechanism proceeds through the formation of a chromate ester intermediate between the alcohol and dichromate ion [7] [20]. The reaction begins with the coordination of the alcohol oxygen to chromium(VI), followed by the elimination of a proton and the formation of the chromate ester [20]. Subsequently, a β-hydrogen elimination occurs, resulting in the formation of the ketone product and the reduction of chromium(VI) to chromium(III) [7] [20]. The characteristic color change from orange (dichromate) to green (chromium(III)) serves as a visual indicator of reaction progress [7] [20].

Specific reaction conditions for the sodium dichromate oxidation of 2-methyl-4-heptanol involve the preparation of an acidified dichromate solution containing 3.2 g (0.01 mol) of sodium dichromate, 2 mL of concentrated sulfuric acid, and 20 mL of water [9] . The alcohol substrate (2.00 g, 0.015 mol) is added dropwise to this solution, and the mixture is stirred at room temperature for 1.5 hours [9] . Following the reaction period, the product is isolated through ether extraction and washing with aqueous sodium hydroxide, yielding 2-methyl-4-heptanone in 86% yield [9] .

Alternative Synthetic Routes

Beyond the direct oxidation of 2-methyl-4-heptanol, several alternative synthetic routes have been developed for the preparation of 2-methyl-4-heptanone [10] . These methodologies often involve multi-step sequences that construct the carbon skeleton through carbon-carbon bond-forming reactions, followed by functional group manipulations to install the ketone moiety [10] [27]. The most prominent alternative approach involves the use of Grignard chemistry to assemble the target molecule [10] [29].

The Grignard-based synthesis of 2-methyl-4-heptanone typically proceeds through a two-step sequence involving the formation of 2-methyl-4-heptanol as an intermediate, followed by oxidation to the desired ketone [10] . Two distinct Grignard routes have been documented for this transformation [10]. Route A involves the reaction of 1-chloro-2-methylpropane with magnesium to generate isobutylmagnesium chloride, which subsequently reacts with butanal to produce 2-methyl-4-heptanol [10] . Route B utilizes 1-chloropropane as the halide precursor, generating propylmagnesium chloride that reacts with isobutyraldehyde to yield the same alcohol intermediate [10].

The Grignard reaction mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the aldehyde substrate [29] [30]. The carbon attached to magnesium bears a partial negative charge, making it highly nucleophilic and capable of attacking electrophilic centers such as aldehyde carbonyls [29] [30]. Following the initial nucleophilic addition, the resulting alkoxide intermediate is protonated during aqueous workup to yield the secondary alcohol product [29] [30].

Research has demonstrated that both Grignard routes provide access to 2-methyl-4-heptanol in moderate to good yields, with the subsequent oxidation step proceeding efficiently using either sodium hypochlorite or sodium dichromate methodologies [10] . The choice between the two Grignard routes often depends on the availability and cost of starting materials, as well as considerations related to reaction scalability and purification requirements [10].

Optimization of Reaction Conditions and Yield Analysis

The optimization of reaction conditions for 2-methyl-4-heptanone synthesis requires careful consideration of multiple parameters, including temperature, reaction time, stoichiometry, solvent selection, and pH control [15] [22]. Systematic studies have revealed that these factors significantly influence both the reaction rate and the final yield of the desired ketone product [22].

Temperature control emerges as a critical parameter in sodium hypochlorite-mediated oxidations, with optimal results achieved at 0°C [9] [25]. Higher temperatures can lead to side reactions and decomposition of the oxidizing agent, while lower temperatures result in reduced reaction rates [25]. For sodium dichromate oxidations, room temperature conditions provide optimal results, with elevated temperatures potentially leading to over-oxidation or substrate decomposition [20].

Reaction time optimization reveals significant differences between the two primary oxidation methodologies [9] . Sodium hypochlorite oxidations typically reach completion within 10 minutes under optimized conditions, reflecting the high reactivity of this oxidizing system [9] [25]. In contrast, sodium dichromate oxidations require extended reaction times of approximately 1.5 hours to achieve complete conversion [9] . Monitoring reaction progress through spectroscopic methods or color changes helps ensure optimal conversion while minimizing side product formation [20].

Stoichiometric considerations play a crucial role in maximizing yields and minimizing waste [22]. For sodium hypochlorite oxidations, a slight excess of oxidizing agent (approximately 1.2 equivalents) ensures complete conversion while avoiding excessive reagent consumption [22] [25]. Sodium dichromate oxidations typically require 1.5 equivalents of the oxidizing agent to achieve optimal yields [17]. These stoichiometric ratios have been optimized through systematic studies examining the relationship between reagent loading and product formation [22].

| Parameter | Sodium Hypochlorite Method | Sodium Dichromate Method | Critical Factors |

|---|---|---|---|

| Temperature | 0°C (optimal) | Room temperature | Temperature control crucial |

| Reaction Time | 10 minutes | 1.5 hours | Monitor conversion |

| Stoichiometry | 1.2 equiv NaOCl | 1.5 equiv K₂Cr₂O₇ | Excess oxidant needed |

| Solvent | Acetic acid | Water/H₂SO₄ | Protic solvents preferred |

| pH Control | Acidic conditions | Strongly acidic | Acidic medium required |

Solvent selection significantly impacts reaction efficiency and product isolation [24]. Sodium hypochlorite oxidations perform optimally in acetic acid, which serves both as a solvent and as a proton source for the generation of hypochlorous acid [23] [25]. The acidic environment facilitates the oxidation mechanism while suppressing competing reactions [24]. Sodium dichromate oxidations utilize aqueous sulfuric acid as the reaction medium, providing the strongly acidic conditions necessary for optimal chromium(VI) reactivity [20].

pH control represents another critical optimization parameter, with both oxidation methodologies requiring acidic conditions for optimal performance [20] [24]. The acidic environment promotes the formation of the active oxidizing species and facilitates the mechanistic pathways leading to ketone formation [18] [20]. Neutral or basic conditions result in reduced oxidation rates and lower yields due to the decreased availability of protonated intermediates [20] [24].

Yield analysis across different synthetic approaches reveals that direct oxidation methodologies consistently provide superior results compared to multi-step sequences [9] . Both sodium hypochlorite and sodium dichromate oxidations achieve 86% yields under optimized conditions, representing highly efficient transformations [9] . Alternative synthetic routes involving Grignard chemistry typically provide moderate to good overall yields when considering the multi-step nature of these approaches [10] .

| Method | Reaction Conditions | Yield (%) | Temperature (°C) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Sodium Hypochlorite-Mediated Oxidation | Sodium hypochlorite in acetic acid, 0°C, 10 minutes | 86 | 0 | 10 minutes | Fast reaction, mild conditions | Requires careful temperature control |

| Sodium Dichromate/Sulfuric Acid Oxidation | Sodium dichromate (3.2g), sulfuric acid (2mL), water (20mL), room temperature, 1.5 hours | 86 | Room temperature | 1.5 hours | High yield, well-established method | Longer reaction time, toxic chromium waste |

XLogP3

Boiling Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable